Ethyl 4-methoxyphenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCDOCIYYDLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161444 | |
| Record name | Ethyl 4-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-18-1 | |
| Record name | Benzeneacetic acid, 4-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14062-18-1 | |
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| Record name | Ethyl 4-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |
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| Record name | Ethyl 4-methoxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.443 | |
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| Record name | ETHYL 4-METHOXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Ethyl 4-Methoxyphenylacetate (B8689602)
The synthesis of ethyl 4-methoxyphenylacetate is commonly achieved through the esterification of 4-methoxyphenylacetic acid with ethanol (B145695). A prevalent and well-established method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol, which often serves as the solvent as well. masterorganicchemistry.com
Commonly employed acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
An alternative approach involves the use of dimethyl carbonate as the esterifying agent, catalyzed by mesoporous sulfated zirconia. chemicalbook.comsigmaaldrich.com This method presents a greener alternative to traditional acid catalysis.
The general reaction for the acid-catalyzed esterification is as follows:
CH₃OC₆H₄CH₂COOH + CH₃CH₂OH ⇌ CH₃OC₆H₄CH₂COOCH₂CH₃ + H₂O
| Reactant | Reagent | Catalyst | Product |
| 4-Methoxyphenylacetic acid | Ethanol | H₂SO₄ or TsOH | This compound |
| 4-Methoxyphenylacetic acid | Dimethyl carbonate | Mesoporous sulfated zirconia | Mthis compound |
An alternative synthetic pathway to this compound involves a multi-step process starting from precursors such as 4-methoxyphenylacetonitrile (B141487). This method typically involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.
The hydrolysis of 4-methoxyphenylacetonitrile can be carried out under basic conditions, for instance, by heating with sodium hydroxide (B78521) in a mixture of ethanol and water. chemicalbook.com The reaction mixture is then acidified to precipitate 4-methoxyphenylacetic acid. chemicalbook.com The synthesis of the starting nitrile, 4-methoxyphenylacetonitrile, can be achieved from anisyl chloride and an alkali cyanide. orgsyn.org
Once 4-methoxyphenylacetic acid is obtained, it can be esterified to this compound using the methods described in the previous section, such as the Fischer esterification. masterorganicchemistry.com
This two-step approach provides a versatile route to the target compound, allowing for the use of readily available starting materials.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1. Nitrile Hydrolysis | 4-Methoxyphenylacetonitrile | NaOH, H₂O, Ethanol | 4-Methoxyphenylacetic acid |
| 2. Esterification | 4-Methoxyphenylacetic acid | Ethanol, H₂SO₄ | This compound |
Advanced Synthetic Strategies and Green Chemistry Approaches
While this compound itself is not chiral, related chiral compounds, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are valuable chiral building blocks in organic synthesis. The synthesis of these related compounds often involves enzymatic resolution. For example, Lipase B has been used in the resolution of certain intermediates to achieve the desired enantiomer, although the optical purity may vary. google.com Another instance involves the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using enzymes from Serratia marcescens or Candida cylindracea to obtain an optically active glycidic acid methyl ester with high enantiomeric excess. googleapis.com
Recent advancements in catalyst development have focused on greener and more efficient synthetic methods. As mentioned earlier, mesoporous sulfated zirconia has been utilized as a solid acid catalyst for the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate. sigmaaldrich.com This type of heterogeneous catalyst offers advantages such as ease of separation from the reaction mixture and potential for reusability, contributing to more sustainable processes.
Derivatization and Functionalization Reactions of this compound
This compound can serve as a versatile starting material for the synthesis of various other compounds. The ester group can be hydrolyzed back to the carboxylic acid, 4-methoxyphenylacetic acid, which is a key intermediate in the production of pharmaceuticals and other fine chemicals. chemicalbook.comgoogle.comhmdb.ca
Furthermore, the active methylene (B1212753) group adjacent to the ester carbonyl can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo condensation reactions with aldehydes and ketones. An example of a related reaction is the Horner-Wadsworth-Emmons reaction, where phosphonate (B1237965) carbanions react with aldehydes to form alkenes. mdpi.com Although not directly involving this compound, this illustrates a common reactivity pattern for such esters.
The aromatic ring of this compound is also susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring.
Electrophilic Addition and Aromatic Exchange Reactions
The core structure of this compound is the 4-methoxyphenyl (B3050149) group. The synthesis of this moiety is governed by the principles of electrophilic aromatic substitution (EAS). The starting material for many synthetic routes is anisole (B1667542) (methoxybenzene), where the methoxy (B1213986) group plays a crucial role in directing incoming electrophiles.
The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. This electron donation stabilizes the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. While both positions are activated, the para position is often favored due to reduced steric hindrance compared to the ortho positions, leading to a higher yield of the desired 1,4-disubstituted product. This regioselectivity is fundamental to efficiently synthesizing the 4-methoxyphenyl precursor required for the final ester. A prime example of this directive effect is seen in the Friedel-Crafts reactions. organic-chemistry.org
Alkylation and Acylation Reactions
Alkylation and acylation reactions are pivotal in building the carbon skeleton of the target molecule. The Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, are particularly relevant.
Friedel-Crafts Acylation: This reaction is a reliable method for introducing an acyl group onto an aromatic ring. sigmaaldrich.com In the context of synthesizing precursors for this compound, anisole can be acylated to produce 4-methoxyacetophenone. The reaction typically involves an acylating agent like acetic anhydride (B1165640) or acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) or, in more modern, greener approaches, solid acid catalysts like zeolites. sigmaaldrich.comscirp.org Zeolite catalysts, such as mordenite, have demonstrated high conversion rates of anisole and excellent selectivity for the para-isomer, 4-methoxyacetophenone, with minimal by-products. researchgate.netscirp.org The resulting ketone, 4-methoxyacetophenone, is a key intermediate that can be converted to 4-methoxyphenylacetic acid through subsequent reactions.
| Reaction | Substrate | Reagent | Catalyst | Primary Product |
| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone scirp.org |
| Friedel-Crafts Acylation | Benzene | Acyl Halide | AlCl₃ | Aryl Ketone sigmaaldrich.com |
Williamson Ether Synthesis: While not a direct route to the final ester, this reaction is a classic and versatile method for forming the ether linkage (the methoxy group) on the aromatic ring. organic-chemistry.org If starting from a precursor like ethyl 4-hydroxyphenylacetate, the Williamson ether synthesis can be employed. This Sₙ2 reaction involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide, to form the methoxy group. wikipedia.orgmasterorganicchemistry.com For aryl ethers, typical bases include NaOH, KOH, or K₂CO₃. jk-sci.com The reaction follows an Sₙ2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. wikipedia.org
Mannich Reactions and Amine Derivatizations
The Mannich reaction is a carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. dntb.gov.ua For this compound, the methylene protons (-CH₂-) adjacent to the carbonyl group are enolizable and thus acidic, making the compound a suitable substrate for this transformation.
In a typical Mannich reaction involving this ester, it would react with a non-enolizable aldehyde, such as formaldehyde, and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile. The enol form of this compound attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. This reaction provides a pathway to introduce an aminomethyl group at the alpha position of the ester, significantly increasing its structural complexity and providing a handle for further derivatizations.
Other Transformations (e.g., Hydrolysis, Reduction, Substitution)
The ester functionality of this compound is susceptible to several key transformations.
Hydrolysis: The ester can be readily hydrolyzed back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process where the ester is treated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the equilibrium toward the products, a large excess of water is used.
Base-catalyzed hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide. The reaction yields sodium 4-methoxyphenylacetate and ethanol. Subsequent acidification of the carboxylate salt liberates the free carboxylic acid, 4-methoxyphenylacetic acid.
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction effectively converts the ethyl ester into 2-(4-methoxyphenyl)ethanol. This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. A similar reduction of a methyl ester to its corresponding alcohol using lithium aluminium hydride has been documented. researchgate.net
Substitution (Fischer Esterification): The most direct synthesis of this compound is the Fischer esterification of 4-methoxyphenylacetic acid. ucalgary.ca This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is an equilibrium-controlled nucleophilic acyl substitution. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester. ucalgary.ca
| Reaction | Substrate | Reagents | Product |
| Hydrolysis (Base) | This compound | NaOH, H₂O then H₃O⁺ | 4-Methoxyphenylacetic acid |
| Reduction | This compound | 1. LiAlH₄ 2. H₂O | 2-(4-methoxyphenyl)ethanol researchgate.net |
| Fischer Esterification | 4-Methoxyphenylacetic acid | Ethanol, H₂SO₄ (cat.) | This compound ucalgary.ca |
Structure Activity Relationship Sar and Mechanistic Investigations of Ethyl 4 Methoxyphenylacetate and Its Analogues
Rational Design of Ethyl 4-Methoxyphenylacetate (B8689602) Derivatives
The rational design of derivatives based on the ethyl 4-methoxyphenylacetate scaffold focuses on optimizing biological activity by systematically altering its chemical structure. This process involves modifying functional groups and exploring the impact of substituent placement and stereochemistry.
Structural Modifications and Substituent Effects
Structure-activity relationship (SAR) studies on compounds related to this compound have demonstrated that both the ester and methoxy (B1213986) functional groups are significant for their biological effects. ugm.ac.idresearchgate.net Modifications to these groups can lead to substantial changes in activity. For instance, in the related compound ethyl p-methoxycinnamate (EPMC), altering the ester group has been a key strategy. ugm.ac.idresearchgate.net
Research involving the re-esterification of EPMC to produce methyl, propyl, and butyl esters showed varied anti-inflammatory activity. researchgate.net The study indicated that the ethyl ester functional group was a critical contributor to its anti-inflammatory properties, and the presence of the methoxy group at the para-position was also deemed important. researchgate.net Similarly, the synthesis of chalcone (B49325) derivatives, such as ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, represents another avenue of structural modification aimed at exploring new biological activities, including enzyme inhibition. nih.gov
Further studies have designed and synthesized esters of 4-methoxyphenylacetic acid to evaluate them as potential inhibitors of soybean 15-lipoxygenase. researchgate.net These modifications are based on the structures of naturally occurring compounds like eugenol (B1671780) and estragole. researchgate.net The introduction of different alkyl and functional groups allows for a systematic investigation of how size, lipophilicity, and electronic properties of the substituents affect the inhibitory potency of the molecule. researchgate.netresearchgate.net
| Parent Compound/Scaffold | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Ethyl p-methoxycinnamate | Re-esterification (Methyl, Propyl, Butyl esters) | Varied anti-inflammatory activity, with the ethyl ester showing significant contribution. | researchgate.net |
| 4-Methoxyphenylacetic acid | Esterification with various alkyl halides | Generated derivatives with potent soybean 15-lipoxygenase (SLO) inhibition. | researchgate.net |
| Chalcone scaffold | Incorporation of a phenoxy)acetate moiety | Resulted in a derivative with cholinesterase and glutathione (B108866) S-transferase inhibition activity. | nih.gov |
Isomeric Investigations (e.g., Positional Isomers, Stereoisomers)
The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with biological targets. Isomeric investigations, which include studying positional isomers and stereoisomers, are essential for a comprehensive SAR analysis. For compounds related to this compound, the position of the methoxy group on the phenyl ring can dramatically alter biological outcomes.
In a study on indolyl-pyridinyl-propenone analogues, the location of a methoxy substituent on the indole (B1671886) ring was found to switch the biological mechanism of cell death from methuosis to microtubule disruption, highlighting the profound impact of positional isomerism. nih.gov While this study was not on this compound directly, it underscores the principle that moving a methoxy group (e.g., from the para- to ortho- or meta-position) can significantly change how a molecule fits into a binding site.
Similarly, the investigation of structural isomers has been a key component in identifying potent antifeedants among benzoic acid derivatives, a class of compounds related to phenylacetates. researchgate.net These studies help to build predictive models for optimal structures by systematically evaluating different arrangements of substituents on the aromatic ring. researchgate.net The development of potent and selective EP4 receptor antagonists also involved SAR optimization where the addition of substituents, such as a benzylic methyl group, led to a notable increase in potency, demonstrating the importance of stereochemical considerations. sci-hub.se
Biological Target Identification and Interaction Mechanisms
Identifying the specific biological molecules that this compound and its analogues interact with is fundamental to understanding their pharmacological effects. Research has focused on their ability to modulate enzymes and interact with receptors, thereby influencing cellular signaling pathways.
Enzyme Modulation Studies (e.g., Lipoxygenase Inhibition)
One of the significant biological activities identified for derivatives of 4-methoxyphenylacetic acid is the inhibition of lipoxygenases (LOX). researchgate.net Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. unair.ac.id
A series of 4-methoxyphenylacetic acid esters were designed and synthesized as potential inhibitors of soybean 15-lipoxygenase (SLO). researchgate.net Docking studies of these compounds suggest that their carbonyl group orients toward the Fe(III)-OH center in the enzyme's active site, stabilized by hydrogen bonding. The studies propose that lipophilic interactions between the ligand and the enzyme are primarily responsible for the inhibitory activity. researchgate.net Certain synthesized esters demonstrated potent inhibition of SLO, with IC50 values in the low micromolar range. researchgate.net This inhibitory action on a key enzyme in inflammatory pathways positions these compounds as interesting subjects for further anti-inflammatory research. nih.govnih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-MMPB (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | 15-Lipoxygenase | 18 | nih.gov |
| 4-PMPB (4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 8.6 | nih.gov |
| 4-EMPB (4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 14.3 | nih.gov |
Receptor Binding and Activation Profiles (e.g., GABAergic System)
The interaction of small molecules with neurotransmitter receptors is a cornerstone of neuropharmacology. While direct and extensive evidence linking this compound to the GABAergic system is not prominent in the available literature, the broader class of phenylacetate derivatives has been explored for interactions with various receptor systems. The characterization of receptor binding profiles is crucial for determining selectivity and potential therapeutic applications. documentsdelivered.com For instance, the development of selective muscarinic receptor antagonists involved synthesizing numerous analogues to improve binding affinity and pharmacokinetic properties, where seemingly minor structural changes, like replacing an ester group with an oxadiazole, significantly impacted receptor affinity. researchgate.net These principles of modifying a core structure to fine-tune receptor interaction are directly applicable to the future exploration of this compound derivatives.
Pathway Modulation in Biological Systems
The biological effects of a compound are ultimately realized through the modulation of intracellular signaling pathways. A novel synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. nih.govresearchgate.net This pathway is critical in regulating inflammatory responses. The study demonstrated that MMPP could inhibit STAT3 activation in both murine macrophages and human synoviocytes, suggesting a potent anti-inflammatory and anti-arthritic potential. researchgate.net
Furthermore, MMPP was found to reduce the expression of BACE1 and C99 proteins, which are involved in amyloidogenesis, in cultured astrocytes and microglial cells. nih.gov This indicates that compounds with the methoxyphenyl moiety can influence pathways related to both neuroinflammation and the production of amyloid peptides, which are implicated in neurodegenerative diseases. These findings suggest that the broader class of methoxyphenyl compounds, including derivatives of this compound, could potentially modulate key cellular pathways involved in inflammation and disease progression. nih.gov
Comparative Analysis with Related Chemical Scaffolds
The chemical scaffold of this compound, characterized by a methoxy-substituted benzene (B151609) ring linked to an ethyl acetate (B1210297) group, serves as a foundational structure for various biologically active molecules. Understanding its structure-activity relationship (SAR) is enhanced by comparing it with structurally related chemical scaffolds. This analysis focuses on how variations in the core structure, such as the nature of the linker between the phenyl ring and the ester group, and the pattern of substitution on the phenyl ring, influence biological activity, particularly anti-inflammatory and enzyme inhibitory effects.
Phenylacetic vs. Cinnamic Acid Ester Scaffolds
A relevant comparison can be drawn between phenylacetic acid esters, such as this compound, and cinnamic acid esters, which feature a double bond in the linker. Ethyl p-methoxycinnamate (EPMC) is a well-studied analogue that shares the p-methoxy-substituted phenyl ring and the ethyl ester group but possesses an ethylene (B1197577) linker instead of a methylene (B1212753) linker.
Studies on EPMC have consistently highlighted the significance of both the ethyl ester and the p-methoxy group for its anti-inflammatory properties. Research has indicated that these functional groups play a crucial role in the molecule's ability to inhibit inflammatory pathways. The presence of the double bond in the cinnamate scaffold introduces conformational rigidity and alters the electronic properties compared to the more flexible phenylacetate scaffold. This difference in structure can lead to variations in binding affinity to biological targets and, consequently, differences in potency and efficacy.
For instance, the anti-inflammatory activity of various substituted cinnamic acid esters has been evaluated, demonstrating that the nature of both the ester group and the substituents on the phenyl ring can significantly modulate activity. While direct comparative studies with this compound are not extensively documented, the established importance of the p-methoxy and ethyl ester moieties in EPMC provides a strong rationale for their contribution to the activity of the phenylacetate scaffold.
Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a critical determinant of the biological activity of phenylacetic acid derivatives. The position and nature of substituents can affect the molecule's lipophilicity, electronic distribution, and steric properties, all of which influence its interaction with biological targets.
In the context of anti-inflammatory activity, the presence and position of hydroxyl and methoxy groups on the phenyl ring of phenolic acid esters are known to be important. For example, in a series of phenolic compounds, the number and position of hydroxyl groups can correlate with their antioxidant and enzyme inhibitory activities. Generally, an increase in the number of hydroxyl groups can enhance antioxidant capacity. The substitution of hydroxyl groups with methoxy groups, as seen in this compound, modifies the compound's polarity and its potential for hydrogen bonding, which can alter its biological profile.
Quantitative structure-activity relationship (QSAR) studies on various series of phenylacetic acid derivatives have revealed that lipophilicity and electronic parameters are often key predictors of anti-inflammatory activity. For instance, in a series of diclofenac (B195802) analogues, a well-known nonsteroidal anti-inflammatory drug (NSAID) with a phenylacetic acid core, lipophilicity and the twist angle between the two phenyl rings were found to be crucial for cyclooxygenase (COX) inhibition. This underscores the principle that modifications to the phenylacetic acid scaffold, including the addition of various substituents, can fine-tune the biological activity.
The following interactive table summarizes the key structural features of this compound and related scaffolds and their general influence on biological activity based on available research findings.
| Scaffold/Analogue | Key Structural Feature | General Influence on Biological Activity |
| This compound | p-Methoxy group | Modulates electronic properties and lipophilicity, often associated with biological activity. |
| Ethyl ester group | Important for activity, influencing potency and pharmacokinetic properties. | |
| Methylene linker | Provides flexibility to the molecule. | |
| Ethyl p-methoxycinnamate | Ethylene linker (double bond) | Introduces rigidity, affects conformation and electronic properties. The p-methoxy and ethyl ester groups are crucial for its anti-inflammatory activity. |
| Substituted Phenylacetic Acids | Varied ring substituents (e.g., halogens, alkyls) | Can significantly alter lipophilicity and steric hindrance, thereby modulating anti-inflammatory potency. |
| Hydroxy-substituted Phenylacetic Esters | Hydroxyl groups on the phenyl ring | Can increase antioxidant activity and alter binding interactions with target enzymes. |
This comparative analysis illustrates that while the this compound scaffold possesses inherent potential for biological activity, its efficacy can be significantly influenced by subtle structural modifications. Comparisons with related scaffolds like cinnamic acid esters and other substituted phenylacetic acids provide valuable insights into the key structural determinants of activity, guiding the design of new analogues with potentially enhanced therapeutic properties.
Based on a comprehensive review of available scientific literature, there is a significant lack of published research focusing on the specific biological and pharmacological activities of this compound as outlined in the requested article structure.
The available information predominantly identifies this compound as a chemical intermediate or a starting reagent in the synthesis of more complex molecules. For instance, it has been documented as a precursor in the creation of derivatives tested for anxiolytic and anti-inflammatory properties, and in the synthesis of pulvinones and barbituric acid derivatives investigated for various therapeutic effects.
It is crucial to distinguish this compound from the similarly named, but structurally different compound, Ethyl p-methoxycinnamate (EPMC). EPMC, a major constituent of the plant Kaempferia galanga, has been extensively studied for its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities. This has led to a common confusion between the two compounds in literature searches.
However, for this compound itself, there is insufficient direct evidence or detailed research findings in peer-reviewed sources to populate the specific sections and subsections requested:
Biological Activities and Pharmacological Research
In Vivo Biological Activity Studies
Anxiolytic Property Research in Animal Models:While it is used to synthesize anxiolytic compounds, its own anxiolytic properties have not been reported.
Due to the absence of specific, verifiable data for Ethyl 4-methoxyphenylacetate (B8689602) in these areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Proceeding would require speculation or the incorrect use of data from other compounds, which would compromise the integrity of the article.
Other Pharmacological Effects in Biological Systems
Ethyl 4-methoxyphenylacetate is primarily recognized and utilized as a chemical intermediate in various synthetic processes. A comprehensive review of publicly available scientific literature does not yield significant research focused on its specific pharmacological effects in biological systems. Its role is predominantly established in the context of chemical synthesis rather than as a bioactive agent with well-documented physiological impacts.
While related compounds containing a methoxyphenyl group have been investigated for biological activity, these findings cannot be directly attributed to this compound. For instance, Ethyl p-methoxycinnamate, a structurally similar compound, has been identified as an anti-inflammatory agent that inhibits cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com However, such activity is specific to the cinnamate (B1238496) structure and does not infer similar properties for the acetate (B1210297) derivative. The majority of available data on this compound is confined to chemical and physical properties databases, which list its identity and basic characteristics but lack information on biological activity. nih.govthegoodscentscompany.com
Therapeutic Potential and Biomedical Applications
The primary value of this compound in the biomedical field lies in its function as a versatile precursor and building block in the synthesis of more complex molecules.
Role as Pharmaceutical Intermediate in Drug Synthesis
This compound serves as a key intermediate in organic synthesis, providing a foundational structure that can be modified to produce various target molecules. thegoodscentscompany.com Its utility in the pharmaceutical industry is as a starting material or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The methoxyphenylacetate moiety is a structural component found in a range of biologically active compounds.
While it is widely classified as a pharmaceutical intermediate, specific, publicly documented examples of its direct incorporation into the synthesis pathways of named, commercially available drugs are not extensively detailed in the literature. However, its structural components are relevant to important pharmaceutical building blocks. For example, chiral intermediates like 1-(4-methoxyphenyl)ethylamine are crucial for synthesizing certain therapeutic agents. Although documented syntheses of such intermediates often start from other precursors like 4-methoxy acetophenone, the underlying 4-methoxyphenyl (B3050149) structure highlights the importance of this chemical class in drug development. google.com
The table below summarizes the role of this compound as a chemical intermediate.
| Attribute | Description |
| Role | Chemical Intermediate / Building Block |
| Industry | Pharmaceutical, Chemical Synthesis |
| Function | Provides the 4-methoxyphenylacetyl scaffold for further chemical modification. |
| Application | Used in the multi-step synthesis of complex organic molecules and potential APIs. |
Exploration in Specific Disease Models (e.g., Neurodegenerative, Cardiovascular Disorders)
A thorough review of scientific databases and research literature indicates a lack of studies exploring the direct therapeutic application of this compound in specific disease models, including neurodegenerative or cardiovascular disorders. Searches for research linking this specific compound to conditions such as Alzheimer's disease, Parkinson's disease, or cardiovascular ailments did not yield any relevant results. nih.gov
The existing research in these fields often focuses on different molecules. For instance, studies on Parkinson's disease have investigated the effects of compounds like Ethyl-eicosapentaenoate (E-EPA), an omega-3 fatty acid derivative, which is structurally unrelated to this compound. researchgate.net Similarly, research in cardiovascular health has prominently featured Icosapent ethyl, another omega-3 fatty acid ethyl ester, for its role in reducing cardiovascular risk. nih.gov These examples are distinct from this compound and underscore that the current research focus for these conditions lies with different chemical classes.
The table below summarizes the current status of research for this compound in specific disease models.
| Disease Model | Research Findings |
| Neurodegenerative Disorders | No published studies found investigating the direct role or therapeutic potential of this compound. |
| Cardiovascular Disorders | No published studies found investigating the direct role or therapeutic potential of this compound. |
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating Ethyl 4-methoxyphenylacetate (B8689602) from reaction mixtures or impurities and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like Ethyl 4-methoxyphenylacetate. sielc.com Reverse-phase HPLC is a commonly employed method for this purpose. sielc.com The compound is separated on a non-polar stationary phase with a polar mobile phase, and its elution is monitored by a UV detector. The retention time is a characteristic identifier, while the peak area is proportional to the concentration, allowing for accurate quantification against a standard. researchgate.net
Table 5: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or C18 sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and Water mixture sielc.com |
| Detection | UV at ~225 nm or ~275 nm |
| Flow Rate | ~1.0 mL/min researchgate.net |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. walisongo.ac.id In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots can be visualized under UV light. walisongo.ac.id
Table 6: Typical TLC System for Monitoring Reactions Involving this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase (Eluent) | n-Hexane:Ethyl acetate (B1210297) (e.g., 5:1 ratio) walisongo.ac.id |
Advanced Characterization for Enantiomeric Purity
Since this compound possesses a chiral center at the alpha-carbon of the acetate group when substituted appropriately, determining its enantiomeric purity is critical, particularly in pharmaceutical applications where enantiomers can have different physiological effects. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. oup.com
This method relies on the differential interaction of the two enantiomers with a chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used for the separation of a broad range of racemic compounds, including esters. asianpubs.org
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole interactions, and π-π stacking). The enantiomer that forms the less stable complex with the CSP spends more time in the mobile phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer.
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol (B145695), is crucial for optimizing the separation. asianpubs.org The composition of the mobile phase influences the interactions between the analyte and the CSP, thereby affecting retention times and resolution. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. The ratio of the peak areas of the two enantiomers in the resulting chromatogram allows for the precise determination of the enantiomeric excess (e.e.).
Interactive Data Table: Representative Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | Enantiomer 1 (e.g., R) followed by Enantiomer 2 (e.g., S) |
| Example Retention Times | tR1: ~8.2 min, tR2: ~9.5 min |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These theoretical studies help in understanding the intrinsic properties of a compound, such as its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In studies of compounds structurally related to Ethyl 4-methoxyphenylacetate (B8689602), DFT calculations, often using the B3LYP level of theory with a 6-31++G(d,p) basis set, have been applied to determine various molecular parameters. researchgate.net These calculations provide insights into the molecule's optimized geometry, including bond lengths and angles.
Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. From these orbital energies, important quantum chemical descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net The electrophilicity index, in particular, is a vital property that provides information about the structure and reactivity of organic compounds. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Structurally Related Compound Data derived from studies on analogous molecular structures.
| Parameter | Symbol | Calculated Value | Unit |
| HOMO Energy | EHOMO | -0.079 | eV |
| LUMO Energy | ELUMO | -0.228 | eV |
| Chemical Potential | µ | -0.153 | eV |
| Chemical Hardness | η | 0.074 | eV |
| Electrophilicity | ω | 0.158 | eV |
Source: Adapted from DFT data on related heterocyclic compounds researchgate.net
Molecular Docking and Binding Affinity Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand, such as Ethyl 4-methoxyphenylacetate or its derivatives, and a biological target, typically a protein receptor.
The Gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major target for therapeutic agents treating anxiety and other neurological disorders. scirp.orgdergipark.org.tr Molecular docking simulations are used to explore how ligands bind to this receptor. For derivatives of 4-Hydroxyphenyl acetic acid, a compound structurally similar to this compound, docking studies have been performed to assess their binding affinity with the GABA-A receptor. scirp.org
These simulations identify the specific binding pocket and the key amino acid residues involved in the interaction. The binding mode can involve various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, analyses of docked compounds reveal interactions with key residues such as GLN64, TYR62, and PHE200 within the GABA-A receptor's active site. nih.gov The strength and nature of these interactions determine the binding affinity, which is often expressed as a docking score in kcal/mol. scirp.org
The docking score obtained from molecular docking simulations serves as a crucial parameter for predicting the biological activity of a compound. A lower (more negative) docking score generally indicates a more stable ligand-protein complex and, consequently, higher potential biological activity. nih.gov In comparative studies, the docking scores of novel compounds are often benchmarked against standard drugs, such as Diazepam for the GABA-A receptor. scirp.org
For example, derivatives of 4-HPAA have shown docking scores ranging from -4.8 to -5.8 kcal/mol, suggesting a potential to interact effectively with the GABA-A receptor. scirp.org By comparing the binding affinities of a ligand across different receptor subtypes (e.g., α1, α2, α3-containing GABA-A receptors), molecular docking can also predict its selectivity. nih.gov This is critical for designing drugs with specific therapeutic effects and minimizing off-target side effects.
Table 2: Example Molecular Docking Scores of Anxiolytic Compounds with the GABA-A Receptor This table illustrates typical docking scores for compounds targeting the GABA-A receptor to provide context for the potential activity of this compound derivatives.
| Compound | Target Receptor | Docking Score (kcal/mol) |
| Diazepam (Standard) | GABA-A | -7.1 |
| 4-HPAA Derivative (IHPA) | GABA-A | -5.8 |
| 4-HPAA Derivative (MPAA) | GABA-A | -4.8 |
Source: Adapted from molecular docking simulations of 4-HPAA derivatives. scirp.org
Pharmacokinetic and Pharmacodynamic Modeling (In Silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a critical component of computational drug design. These predictive models allow for the early assessment of a compound's pharmacokinetic and pharmacodynamic properties, helping to identify candidates with favorable drug-like characteristics.
For derivatives of this compound, in silico tools can predict key pharmacokinetic properties. nih.gov These predictions include aqueous solubility (Log S), which affects absorption, and apparent Caco-2 cell permeability, which models the gut-blood barrier. nih.gov Furthermore, the percentage of human intestinal absorption (%HIA) can be calculated to estimate oral bioavailability. nih.gov Such computational screens are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.
When a promising active compound exhibits poor pharmacokinetic properties, such as low solubility or poor membrane permeability, a prodrug strategy may be employed. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active molecule. nih.gov
In silico modeling can guide the design and optimization of prodrugs for a molecule like this compound. The goal is to append a promoiety to the parent molecule that masks or alters its physicochemical properties to overcome a specific barrier. For example, to enhance water solubility, hydrophilic groups like phosphates, amino acids, or polyethylene glycol (PEG) can be attached via a linker that is designed to be cleaved at the target site. nih.gov Computational methods can be used to predict the properties of these modified structures and to model the stability of the linker, ensuring that the active drug is released effectively under physiological conditions. This approach allows for the rational design of prodrugs with improved delivery and efficacy. epa.gov
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry and molecular modeling are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies provide critical insights into its conformational landscape, preferred shapes, and flexibility, which are essential for understanding its physical properties and interactions.
Conformational Analysis
Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers for conversion between these forms. The molecule's flexibility primarily arises from rotation around several key single bonds: the C-O bond of the methoxy (B1213986) group, the C-C bond between the phenyl ring and the methylene (B1212753) group, and the C-C and C-O bonds of the ethyl ester group.
While specific comprehensive conformational analysis studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies of structurally related compounds, such as 4'-substituted-2-ethylthio-phenylacetates. A study on these compounds, including a methoxy-substituted variant, revealed the presence of multiple stable conformers. These conformers are primarily defined by the dihedral angle of the C-S bond relative to the carbonyl group, resulting in several gauche conformations nih.gov.
For this compound, the orientation of the methoxy group relative to the phenyl ring is a key conformational feature. Like anisole (B1667542), the methoxy group is expected to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. Two planar conformations are possible: one with the methyl group syn-periplanar to the adjacent C-H bond of the ring and another where it is anti-periplanar.
| Dihedral Angle | Description | Expected Stable Conformations |
| C(ring)-C(ring)-O-C(methyl) | Orientation of the methoxy group | ~0° or ~180° (planar with the ring) |
| C(ring)-C(methylene)-C(carbonyl)-O | Orientation of the carbonyl group | gauche and anti conformations |
| C(methylene)-C(carbonyl)-O-C(ethyl) | Orientation of the ethyl group | trans (lower energy) and cis (higher energy) |
This table is generated based on theoretical principles of conformational analysis for similar chemical structures.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the principles of its dynamic behavior can be inferred from simulations of similar molecules, like other esters in aqueous or organic solutions researchgate.net.
MD simulations would be expected to show rapid rotation around the single bonds at room temperature, leading to a dynamic equilibrium between the various low-energy conformations. The flexibility of the ethyl acetate (B1210297) side chain would allow it to explore a range of orientations relative to the more rigid methoxyphenyl core.
In a solvent, the simulations would also capture the interactions between the solute and solvent molecules. The polar ester group of this compound would be expected to form hydrogen bonds with protic solvents or engage in dipole-dipole interactions with other polar molecules. The aromatic ring and the ethyl group would exhibit hydrophobic interactions. The balance of these interactions would influence the conformational preferences of the molecule in solution. For instance, in polar solvents, conformations that expose the polar ester group to the solvent may be favored.
Research on the hydrolysis of esters using MD simulations has highlighted the importance of the solvation shell in facilitating chemical reactions researchgate.net. Similar simulations on this compound could provide insights into its stability and reactivity in different environments.
Applications Beyond Pharmacology
Utilization in Agrochemical Research
In the quest for more effective and environmentally benign crop protection solutions, phenylacetic acid derivatives have been explored for their potential as active ingredients or as precursors in the synthesis of pesticides and herbicides.
Although direct evidence of Ethyl 4-methoxyphenylacetate's use as a precursor in commercially available pesticides and herbicides is not extensively documented in publicly available literature, the broader class of phenylacetic acid and its esters are recognized as important intermediates in agrochemical synthesis. chemimpex.com For instance, aryloxyacetic acids, which share a structural resemblance to Ethyl 4-methoxyphenylacetate (B8689602), have been investigated for the development of novel herbicides. beilstein-journals.org These compounds can act as inhibitors of plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to herbicidal effects. beilstein-journals.org
The synthesis of such herbicidal compounds often involves the modification of the phenylacetic acid backbone to introduce specific functional groups that enhance their biological activity and selectivity. The methoxy (B1213986) group and the ethyl ester in this compound provide reactive sites for such modifications.
Table 1: Examples of Herbicides Derived from Phenylacetic Acid Analogs
| Herbicide Class | General Structure | Mode of Action |
| Aryloxyacetic acids | Ar-O-CH₂-COOH | Auxin mimics, disrupting plant growth |
| HPPD Inhibitors | Varies, often containing a phenyl moiety | Inhibition of an essential enzyme in pigment synthesis |
It is plausible that this compound could serve as a starting material for the synthesis of new agrochemicals through established synthetic routes, such as ester hydrolysis followed by etherification or amidation to introduce desired toxophoric groups.
Role in Material Science and Polymer Chemistry
The development of novel polymers with tailored properties is a cornerstone of material science. Aromatic compounds, in particular, can impart rigidity, thermal stability, and unique electronic properties to polymeric structures.
Currently, there is limited specific research detailing the direct use of this compound as a monomer in polymerization reactions. However, its structural components suggest potential applications. For example, phenylacetic acid has been encapsulated within block copolymer nanoparticles, indicating the compatibility of this type of molecule with polymer systems. nsf.gov
Theoretically, after hydrolysis of the ethyl ester to the corresponding carboxylic acid, the resulting 4-methoxyphenylacetic acid could be used as a monomer in the synthesis of polyesters or polyamides. The methoxy group could also be a site for further functionalization to introduce polymerizable groups. The incorporation of the methoxyphenylacetate moiety into a polymer backbone could influence the material's properties, such as its thermal stability, solubility, and optical characteristics.
Table 2: Potential Polymerization Reactions Involving 4-Methoxyphenylacetic Acid
| Polymer Type | Reaction | Potential Properties |
| Polyester | Condensation polymerization with a diol | Enhanced thermal stability, altered solubility |
| Polyamide | Condensation polymerization with a diamine | Increased rigidity, potential for hydrogen bonding |
Further research is required to fully explore the potential of this compound and its derivatives as building blocks for new materials.
Environmental Chemistry Research
Understanding the environmental fate and impact of chemical compounds is crucial for sustainable chemical practices. Research in this area focuses on the stability of compounds in the environment and the development of greener synthetic methods.
Specific studies on the environmental stability and degradation pathways of this compound are not widely reported. However, general principles of environmental chemistry can provide insights into its likely behavior. As an ester, it is susceptible to hydrolysis, which would yield 4-methoxyphenylacetic acid and ethanol (B145695). The rate of this hydrolysis would be dependent on environmental factors such as pH and temperature.
The biodegradation of the resulting 4-methoxyphenylacetic acid would likely follow pathways established for other aromatic compounds. Microorganisms in soil and water can degrade aromatic rings through a series of enzymatic reactions, often involving hydroxylation and ring cleavage, ultimately leading to the formation of simpler molecules that can enter central metabolic pathways. The methoxy group would likely be cleaved during this degradation process.
The principles of green chemistry encourage the development of synthetic methods that are more environmentally friendly. The synthesis of esters, such as this compound, has been a focus of such research. researchgate.net
Traditional esterification methods often use strong acids as catalysts and require high temperatures, leading to potential environmental concerns. Greener alternatives that are being explored include the use of solid acid catalysts, enzymatic catalysis, and solvent-free reaction conditions. researchgate.netnih.gov For example, acid-activated Indian bentonite has been shown to be an effective and reusable catalyst for the esterification of various carboxylic acids. researchgate.net The application of such eco-friendly methods to the synthesis of this compound could reduce its environmental footprint.
Table 3: Comparison of Traditional and Greener Esterification Methods
| Method | Catalyst | Solvents | Environmental Considerations |
| Fischer Esterification | Strong mineral acids (e.g., H₂SO₄) | Often excess alcohol | Corrosive catalyst, potential for side reactions, energy-intensive |
| Solid Acid Catalysis | Zeolites, ion-exchange resins, clays | Can be solvent-free | Reusable catalyst, milder reaction conditions, reduced waste |
| Enzymatic Catalysis | Lipases | Often requires specific solvents | High selectivity, biodegradable catalyst, mild conditions |
Future Directions and Emerging Research Avenues
Development of Novel Ethyl 4-Methoxyphenylacetate-based Scaffolds
The core structure of Ethyl 4-methoxyphenylacetate (B8689602) serves as a valuable starting point for the development of novel molecular scaffolds in medicinal chemistry. Researchers are actively exploring modifications of this basic framework to design and synthesize new compounds with enhanced biological activities. One promising area of investigation involves the use of this compound derivatives as inhibitors of enzymes implicated in disease pathways.
A notable example is the design of 4-methoxyphenylacetic acid esters as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. By strategically modifying the ester group of the parent compound, researchers have synthesized a series of derivatives and evaluated their inhibitory activity. These studies provide a foundation for developing more potent and selective 15-LOX inhibitors, which could have therapeutic applications in inflammatory diseases.
The development of such novel scaffolds often involves computational modeling and structure-activity relationship (SAR) studies to guide the design of new molecules with improved efficacy and target specificity. The 4-methoxyphenylacetate backbone provides a synthetically accessible and tunable platform for these explorations.
Integration with Advanced Drug Delivery Systems
To enhance the therapeutic potential of this compound and its derivatives, researchers are exploring their integration with advanced drug delivery systems. These systems aim to improve drug solubility, stability, and bioavailability, as well as to enable targeted delivery to specific tissues or cells. While research directly focused on this compound is emerging, insights can be drawn from studies on related phenylacetic acid derivatives.
Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are being investigated as carriers for delivering phenylacetic acid derivatives. japsonline.com These formulations can encapsulate the drug, protecting it from degradation and facilitating its transport across biological membranes. For instance, liposomal formulations have been developed for phenylbutyric acid, a close analog, to enhance its anticancer activity. japsonline.com
Prodrug Strategies: The prodrug approach involves chemically modifying a drug to create an inactive or less active compound that is converted to the active form in the body. This strategy can be employed to overcome challenges such as poor solubility or rapid metabolism. nih.govbaranlab.org For this compound, prodrug strategies could involve attaching promoieties that improve its pharmacokinetic profile.
Polymeric Carriers and Microencapsulation: Polymeric nanoparticles and microcapsules offer another avenue for the controlled release and targeted delivery of therapeutic agents. nih.govresearcher.lifeessencejournal.com Ethyl cellulose, a biocompatible polymer, has been successfully used to create microcapsules for the controlled release of various active compounds. essencejournal.com This technology could potentially be adapted for the encapsulation and sustained release of this compound.
Interactive Table: Advanced Drug Delivery Strategies for Phenylacetic Acid Derivatives
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate drugs. | Improved solubility, protection from degradation, enhanced cellular uptake. japsonline.com |
| Prodrugs | Inactive or less active drug derivatives that are metabolized to the active form in vivo. | Enhanced bioavailability, targeted delivery, reduced side effects. nih.govbaranlab.org |
| Polymeric Nanoparticles | Sub-micron sized particles made from polymers that can encapsulate or be conjugated with drugs. | Controlled release, targeted delivery, improved stability. nih.govresearcher.life |
| Microencapsulation | Coating small particles of a drug with a polymer. | Sustained release, protection of the active ingredient. essencejournal.com |
Exploration of New Therapeutic Indications
The structural features of this compound and its derivatives make them attractive candidates for exploring new therapeutic applications. Beyond its current uses, research is pointing towards its potential in several disease areas.
One of the most promising new indications is in the treatment of inflammatory conditions. As mentioned earlier, derivatives of 4-methoxyphenylacetic acid have been designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX), an enzyme that plays a key role in the biosynthesis of inflammatory mediators. The successful inhibition of this enzyme by these novel compounds suggests their potential as anti-inflammatory agents.
Furthermore, the parent compound, 4-methoxyphenylacetic acid, is a known intermediate in the synthesis of various pharmaceuticals. This includes drugs like puerarin, which is used in traditional Chinese medicine for various ailments, and the cough suppressant Dextromethorphan. This established role as a building block in drug synthesis opens up possibilities for discovering new therapeutic activities within the broader class of 4-methoxyphenylacetate derivatives. There is also emerging research into the potential anticancer properties of compounds derived from this scaffold.
Sustainable Synthesis and Green Chemistry Innovations
In line with the growing emphasis on environmentally friendly chemical processes, significant research efforts are being directed towards the development of sustainable and green methods for the synthesis of this compound and related esters. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts (biocatalysis). Lipases, for instance, can be used to catalyze the esterification of phenylacetic acid with high efficiency and selectivity under mild reaction conditions. This enzymatic approach avoids the need for harsh acid catalysts and organic solvents, which are common in traditional esterification processes.
Alternative Solvents and Reaction Conditions: Green chemistry also focuses on replacing hazardous organic solvents with more environmentally benign alternatives. Studies have investigated the use of solvent-free reaction conditions or greener solvents for the synthesis of phenylacetic acid esters. These innovations not only reduce the environmental impact of the synthesis but can also lead to more efficient and cost-effective production methods.
Interactive Table: Green Chemistry Approaches in Phenylacetic Acid Ester Synthesis
| Green Chemistry Approach | Description | Key Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | High selectivity, mild reaction conditions, reduced waste. |
| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., clays). | Catalyst recyclability, simplified product purification. |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced solvent waste, potential for higher reaction rates. |
| Green Solvents | Use of environmentally friendly solvents. | Reduced toxicity and environmental impact. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-methoxyphenylacetate, and how do their efficiencies compare?
- Methodological Answer : Two primary routes are documented:
- Multi-step alkylation/bromination/cyanation : Starting with 4-methylsalicylic acid, alkylation with diethyl sulfate (50–80°C, 6–12 hrs) forms ethyl-2-ethoxy-4-methylbenzoate. Subsequent bromination with N-bromosuccinimide and cyanation with NaCN yields intermediates, followed by HCl treatment to finalize the product .
- Quinone methide ketal reduction : Reaction of 4,4-dimethoxycyclohexadienone with a lithium enolate (e.g., ethyl α-trimethylsilyl acetate) followed by catalytic hydrogenation achieves 68% yield .
- Comparison : The first method offers stepwise control but requires harsh reagents (e.g., autoclave conditions), while the second is shorter but demands specialized enolate chemistry.
Q. How should this compound be stored to ensure stability, and what are key incompatibilities?
- Methodological Answer : Store in cool, dry conditions (moisture-sensitive) and avoid heat (>25°C). Incompatible with strong acids/bases (risk of ester hydrolysis), oxidizing agents (potential decomposition), and reducing agents (unpredictable reactivity) . Analytical monitoring via TLC or HPLC is recommended post-storage to verify integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~4.1–4.3 ppm for -OCH2CH3) groups. <sup>13</sup>C NMR confirms the carbonyl (δ ~170 ppm) .
- IR : Stretch at ~1740 cm<sup>−1</sup> (ester C=O) and ~1250 cm<sup>−1</sup> (C-O of methoxy) .
- MS : Molecular ion peak at m/z 194.2 (C11H14O3<sup>+</sup>) with fragmentation patterns distinguishing it from analogs like ethyl 4-hydroxyphenylacetate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyanation efficiency in this compound synthesis?
- Methodological Answer : In the bromination-cyanation sequence ( ), substituting NaCN with Zn(CN)2 under Pd catalysis (e.g., Pd2(dba)3/Xantphos) may reduce side reactions (e.g., hydrolysis) and improve yield. Solvent choice (DMF vs. DMSO) and temperature gradients (60–80°C) should be tested via DOE (Design of Experiments) to minimize byproducts .
Q. What computational approaches predict the reactivity of this compound under acidic or oxidative conditions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:
- Acidic hydrolysis : Protonation of the ester oxygen leading to cleavage.
- Oxidative degradation : Radical formation at the methoxy or phenyl groups.
Experimental validation via controlled exposure to H2SO4 (0.1–1 M) or H2O2 (3–30%) with LC-MS monitoring is critical .
Q. How can structural analogs of this compound be designed to study substituent effects on bioactivity?
- Methodological Answer : Synthesize derivatives with:
- Varying alkoxy groups : Replace methoxy with ethoxy or propoxy.
- Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO2) or donating (-OH) groups.
Assess pharmacokinetic properties (logP, solubility) via shake-flask assays and in vitro metabolic stability using liver microsomes .
Q. What strategies address the lack of toxicological data for this compound in academic research?
- Methodological Answer :
- In vitro assays : Use MTT assays on hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess cytotoxicity.
- In silico tools : Apply QSAR models (e.g., ProTox-II) to predict acute toxicity endpoints.
- Metabolite profiling : Identify potential toxic metabolites (e.g., demethylated products) via LC-HRMS in simulated biological fluids .
Data Contradictions & Gaps
- Synthetic Yields : reports stepwise yields but lacks overall efficiency, while cites 68% for a shorter route. Researchers must reconcile these through reproducibility studies.
- Toxicity Data : No acute toxicity data exist , necessitating pilot in vivo studies (e.g., zebrafish models) for preliminary risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
